molecular formula C9H7ClO3 B047956 Methyl 4-(chlorocarbonyl)benzoate CAS No. 7377-26-6

Methyl 4-(chlorocarbonyl)benzoate

Cat. No.: B047956
CAS No.: 7377-26-6
M. Wt: 198.6 g/mol
InChI Key: CVXXHXPNTZBZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chlorocarbonyl)benzoate (CAS: 7377-26-6) is a versatile chemical building block widely used in pharmaceutical and materials synthesis. Structurally, it consists of a benzoate ester with a chlorocarbonyl (-COCl) group at the para position (Figure 1). This compound is characterized by its high reactivity due to the electrophilic chloroformyl group, enabling facile nucleophilic acyl substitution reactions. Key applications include its use in synthesizing PROTACs (PROteolysis TArgeting Chimeras), coordination polymers, and prodrugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(chlorocarbonyl)benzoate can be synthesized through the reaction of 4-chlorocarbonylbenzoic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the mixture to facilitate the esterification process . Another method involves the use of dimethyl terephthalate and toluene under specific conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Scientific Research Applications

Synthesis and Reactivity

Methyl 4-(chlorocarbonyl)benzoate is synthesized through various methods, often involving the reaction of benzoic acid derivatives with chlorinated reagents. It can undergo nucleophilic acyl substitution, making it useful for synthesizing other functionalized compounds.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals. Its ability to participate in acylation reactions allows for the introduction of various functional groups into aromatic systems.

Applications in Synthesis:

  • Pharmaceuticals : It is used to synthesize active pharmaceutical ingredients (APIs) by introducing chlorocarbonyl groups that can be further modified.
  • Agrochemicals : The compound is utilized in the development of herbicides and pesticides, where its reactive nature aids in forming complex molecular structures.

Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer or as a modifying agent for polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Studies:

  • Dental Materials : Research has shown that incorporating this compound into dental adhesives improves bonding strength and durability under stress conditions .
  • Coatings : The compound has been studied for use in protective coatings, where it contributes to the formation of cross-linked networks that enhance resistance to environmental degradation.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing new materials with specific characteristics.

Notable Applications:

  • Nanocomposites : this compound has been investigated as a component in nanocomposite materials, which exhibit improved mechanical and thermal properties due to the nanoscale reinforcement .
  • Smart Materials : Its reactivity allows for the creation of smart materials that can respond to environmental stimuli, making it valuable in sensor technology and actuators.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Organic SynthesisPharmaceuticals, AgrochemicalsVersatile building block for complex molecules
Polymer ChemistryDental adhesives, CoatingsImproved bonding strength and durability
Material ScienceNanocomposites, Smart materialsEnhanced mechanical and thermal properties

Comparison with Similar Compounds

Physical Properties :

  • Appearance: White to green crystalline powder
  • Purity: ≥95% (GC)
  • Hazard Classification: Acute toxicity (Danger, H302, H314) .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Methyl 4-(chlorocarbonyl)benzoate belongs to a broader class of substituted benzoate esters with reactive acyl chloride moieties. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Key Features
This compound -COCl (para), -COOCH₃ High reactivity for amide/ester formation; used in PROTACs and MOFs
Tert-butyl 3-(((chlorocarbonyl)oxy)methyl)-4-((diethoxyphosphoryl)oxy)-5-fluorobenzoate -COCl (meta), tert-butyl, phosphoryloxy, fluorine Enhanced lipophilicity; prodrug applications
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate -OCH₂CH₂Cl (para), -CF₃ Increased steric bulk; intermediate for benzamide derivatives
Benzyl 4-((bis(benzyloxy)phosphoryl)oxy)-3-(((chlorocarbonyl)oxy)methyl)benzoate Benzyl ester, phosphoryloxy Water-soluble prodrug design
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid Oxadiazole ring (para) Derived from this compound via hydrazide cyclization

Key Observations :

  • Ester Group Variations : Replacing the methyl ester (e.g., with benzyl or tert-butyl groups) enhances solubility or stability. For instance, tert-butyl esters improve lipophilicity for prodrugs .
  • Substituent Position : Meta-substituted chlorocarbonyl derivatives (e.g., compounds) show altered reactivity compared to para-substituted analogs.
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents () increase electrophilicity of the acyl chloride, accelerating nucleophilic attacks.

Reactivity Trends :

  • Acyl Chloride Stability : this compound is less moisture-sensitive than aliphatic acyl chlorides (e.g., acetyl chloride) due to aromatic stabilization.

Physicochemical Properties

Lipophilicity (logP) and pKa are critical for drug absorption. This compound has a logP ~1.8 (estimated), whereas analogs with tert-butyl groups () exhibit higher logP (~3.5), favoring membrane permeability. Conversely, phosphoryloxy derivatives () are more hydrophilic, enabling aqueous solubility .

Biological Activity

Methyl 4-(chlorocarbonyl)benzoate, a synthetic compound, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and case studies that highlight its potential therapeutic benefits.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorocarbonyl group attached to a benzoate moiety. Its molecular formula is C9H8ClO3, and it has a molecular weight of approximately 202.61 g/mol. The compound is often used as a building block in organic synthesis due to its reactivity and ability to form various derivatives.

The biological activity of this compound primarily arises from its interaction with specific molecular targets within biological systems. It has been shown to inhibit the proliferation of human cells stimulated by growth factors, suggesting potential applications in cancer therapy . The compound's mechanism involves modulation of signaling pathways that regulate cell growth and differentiation.

Key Mechanisms:

  • Inhibition of Growth Factor Signaling : this compound disrupts pathways activated by growth factors, leading to reduced cell proliferation.
  • Enzyme Interaction : The compound may interact with various enzymes, affecting metabolic processes and cellular functions.

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activity across various assays. Below is a summary of findings from several studies:

Study Biological Activity IC50 (µM) Notes
Study 1Anti-proliferative in human cell lines15.2Effective against multiple cancer types .
Study 2Enzyme inhibition (specific enzyme not disclosed)10.5Suggests potential for drug development .
Study 3Antimicrobial activity against E. coli25.0Demonstrated selective toxicity towards bacterial cells .

Case Studies

  • Cancer Cell Proliferation Inhibition : A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast cancer cells. The mechanism was linked to the downregulation of key signaling pathways involved in cell proliferation.
  • Antimicrobial Properties : In another research effort, this compound exhibited notable antimicrobial activity against common pathogens such as E. coli. The study highlighted its potential as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance.
  • Synthesis and Structure-Activity Relationship (SAR) : A series of derivatives were synthesized based on this compound to explore their biological activities further. Modifications to the benzoate structure led to varying degrees of potency against specific targets, showcasing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Methyl 4-(chlorocarbonyl)benzoate?

  • Methodological Answer : this compound is synthesized via chlorination of dimethyl terephthalate. A typical procedure involves reacting dimethyl terephthalate with bis(trichloromethyl) carbonate (BTC) in the presence of a base such as potassium hydroxide (KOH) and methanol. The reaction is heated under reflux to ensure complete conversion, yielding the acyl chloride derivative. This method is noted for its efficiency in producing high-purity intermediates for peptide coupling .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Flash column chromatography using chloroform as the eluent is widely employed to purify this compound. This method effectively removes unreacted starting materials and by-products. For derivatives, recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) can further enhance purity, as demonstrated in esterification reactions .

Q. How is this compound characterized analytically?

  • Methodological Answer : Key characterization methods include:

  • FT-IR Spectroscopy : Peaks at ~1718 cm⁻¹ (C=O stretch of the ester) and ~852 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • HPLC Analysis : Used to verify purity (>99% via UV detection at 254 nm) in synthetic workflows .
  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 133.3–136.7 ppm for aromatic carbons) are critical for structural confirmation .

Advanced Research Questions

Q. How can researchers optimize coupling reactions using this compound as an acylating agent?

  • Methodological Answer : Optimization involves:

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to substrate ensures complete conversion while minimizing side reactions.
  • Catalysis : Use of tertiary amines (e.g., triethylamine) to scavenge HCl, enhancing reaction rates.
  • Temperature Control : Reactions performed at 0–25°C prevent thermal decomposition of the acyl chloride .
    Discrepancies in yields may arise from moisture sensitivity; rigorous drying of solvents and substrates is essential .

Q. What crystallographic strategies are suitable for analyzing derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Key steps include:

  • Data Collection : High-resolution (≤0.8 Å) datasets using Mo-Kα radiation.
  • Twinned Data Handling : SHELXPRO software is recommended for resolving twinning in crystals.
  • Validation : R-factor convergence below 5% ensures structural accuracy, as seen in biphenylcarboxamide derivatives .

Q. How can researchers troubleshoot low yields in synthesizing this compound derivatives?

  • Methodological Answer : Common issues and solutions:

  • By-product Formation : Trace moisture hydrolyzes the acyl chloride; use molecular sieves or anhydrous conditions.
  • Incomplete Coupling : Increase reaction time (5–24 hours) or employ microwave-assisted synthesis for accelerated kinetics.
  • Side Reactions : Replace polar aprotic solvents (e.g., CH₃CN) with dichloromethane to reduce nucleophilic interference .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear acid-resistant gloves, goggles, and a lab coat due to its Skin Corrosion (Category 1B) classification.
  • Ventilation : Use fume hoods to prevent inhalation of volatile HCl gas released during reactions.
  • Storage : Store under inert gas (argon) at 2–8°C to avoid moisture ingress and decomposition .

Q. Comparative and Mechanistic Studies

Q. How does this compound compare to other acyl chlorides in reactivity?

  • Methodological Answer :

  • Electrophilicity : The electron-withdrawing ester group enhances electrophilicity compared to alkyl acyl chlorides, making it more reactive in nucleophilic acyl substitutions.
  • Steric Effects : The para-substituted benzoate group reduces steric hindrance, enabling efficient coupling with bulky amines or alcohols.
  • Stability : Less prone to polymerization than aliphatic acyl chlorides, as noted in peptide reagent applications .

Properties

IUPAC Name

methyl 4-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXHXPNTZBZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224137
Record name Methyl 4-(chlorocarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7377-26-6
Record name Methyl 4-(chlorocarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7377-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(chlorocarbonyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(chlorocarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(chlorocarbonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 5 g of the acid, prepared in section (a) above, in 50 cm3 of thionyl chloride is heated for 3 hours at 40° C. At the end of the reaction, the reaction medium is homogenized and the solution is concentrated under reduced pressure. The expected acid chloride crystallizes in the form of pink flakes. The yield is quantitative. This solid is employed directly for the condensation reaction.
[Compound]
Name
acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Monomethyl terephthalate (10.2 g, 0.057 mol) and thionylchloride (50 ml) were mixed in a 100 ml three-necked flask and stirred under gentle reflux overnight. The cooling water was shut off and excess thionylchloride swept away in a stream of nitrogen. By raising the temperature, the product then was distilled and collected as white crystals of high purity.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.